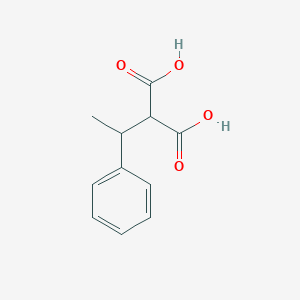

2-(1-Phenylethyl)malonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1-Phenylethyl)malonic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 1-phenylethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 1-phenylethyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Esterification and Alkylation Reactions

The compound undergoes esterification with alcohols under acidic catalysis to form stable esters. In alkylation reactions, its enolate form reacts with alkyl halides:

textR-X + Enolate → R-substituted malonic ester

This process is critical in the malonic ester synthesis framework for constructing α,α-disubstituted carboxylic acids .

Key reaction conditions :

-

Base: Alkoxides (e.g., NaOEt)

-

Temperature: 0–25°C

-

Solvent: Anhydrous ethanol or THF

Decarboxylation to Acrylic Acids

Thermal or acidic decarboxylation eliminates one carboxylic group, yielding α-substituted acrylic acids. For example:

text2-(1-Phenylethyl)malonic acid → 2-(1-Phenylethyl)acrylic acid + CO₂

| Starting Material | Product | Yield | Conditions |

|---|---|---|---|

| Diethyl (1-phenylethyl)malonate | 2-(1-Phenylethyl)acrylic acid | 97% | HCl, reflux, 3 hours |

Cyclization Reactions

The compound participates in thiazole formation via nucleophilic attack on carbonyl groups. For instance, reacting with thiosemicarbazide yields thiazolidine derivatives :

textMalonic acid + Thiosemicarbazide → Thiazolidine + 2H₂O

Characterization data :

Asymmetric Michael Additions

This compound derivatives engage in enantioselective reactions with nitroolefins. Using chiral catalysts (e.g., QD-SQA), β-aryl-γ-nitro esters form with high stereocontrol :

| Nitroolefin | Catalyst | Yield | ee (%) |

|---|---|---|---|

| p-Chloronitroolefin | QD-SQA | 96% | 97% |

Kolbe Electrochemical Coupling

-

Co-acid: Hexanoic acid

-

Products: Mixed Kolbe dimers (56–63% yield)

-

Side products: Methoxy derivatives (non-Kolbe pathway)

Amide Formation with Chiral Amines

Reaction with chiral auxiliaries like (S)-(+)-1-cyclohexylethylamine produces diastereomeric amides. These amides serve as intermediates in asymmetric synthesis :

Spectral data for amide derivative :

-

¹³C NMR: δ 168.0 (C=O), δ 172.2 (C=O)

-

MS: m/z 210 [M⁺ – 45]

Hydrolysis and Tautomerization

Acidic hydrolysis of its esters generates the corresponding dicarboxylic acid, which tautomerizes to the enol form before stabilizing as a carboxylic acid :

textEster → Carboxylic acid → Enol ⇌ Carboxylic acid (tautomer)

Table 1: Asymmetric Michael Addition Performance

| Substrate | Catalyst | Reaction Time | ee (%) | Yield |

|---|---|---|---|---|

| p-Chloronitroolefin | QD-SQA | 30 min | 97 | 96% |

| p-Nitroolefin | QN-SQA | 50 min | 85 | 93% |

Table 2: Decarboxylation Efficiency

| Starting Material | Product | Acid Used | Yield |

|---|---|---|---|

| Diethyl (1-phenylethyl)malonate | 2-(1-Phenylethyl)acrylic acid | HCl | 97% |

Mechanistic Insights

-

Decarboxylation : Proceeds via a six-membered cyclic transition state, releasing CO₂ .

-

Enolate Reactivity : The phenylethyl group sterically shields one face, influencing stereoselectivity in alkylation .

-

Electrochemical Coupling : Radical recombination dominates, but competing disproportionation limits yields .

This compound’s multifunctional reactivity makes it indispensable in synthesizing pharmaceuticals, agrochemicals, and chiral building blocks .

科学的研究の応用

2-(1-Phenylethyl)malonic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for various functionalized compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(1-Phenylethyl)malonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-(2-Phenylethyl)propanedioic acid

- Malonic acid

- Phenylacetic acid

Uniqueness

2-(1-Phenylethyl)malonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

特性

CAS番号 |

41103-90-6 |

|---|---|

分子式 |

C11H12O4 |

分子量 |

208.21 g/mol |

IUPAC名 |

2-(1-phenylethyl)propanedioic acid |

InChI |

InChI=1S/C11H12O4/c1-7(8-5-3-2-4-6-8)9(10(12)13)11(14)15/h2-7,9H,1H3,(H,12,13)(H,14,15) |

InChIキー |

AHWJRDQVJRKCPR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |

正規SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)C(=O)O |

Key on ui other cas no. |

41103-90-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。